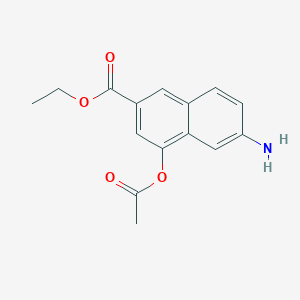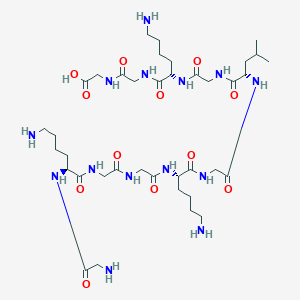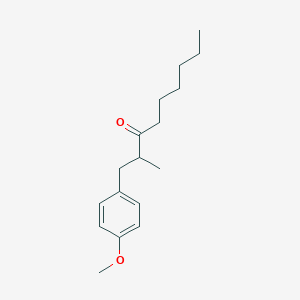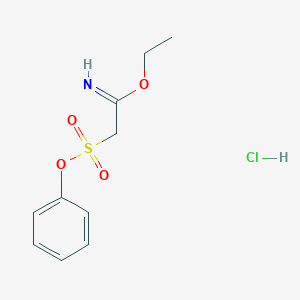![molecular formula C20H30F2O2 B12590981 Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl CAS No. 569335-91-7](/img/structure/B12590981.png)
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl is a specialty chemical compound with the molecular formula C20H30F2O2 . It is known for its unique structural properties, which include a difluorobenzyl group and a tert-butyl peroxide moiety. This compound is used in various industrial and research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl typically involves the reaction of difluorobenzyl chloride with tert-butyl hydroperoxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using specialized equipment to handle the reactive intermediates and ensure safety. The process includes purification steps such as distillation and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the difluorobenzyl group can yield difluorotoluene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include difluorotoluene derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl involves the generation of free radicals from the peroxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The difluorobenzyl group can interact with molecular targets through electrophilic aromatic substitution, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4’-ethyl-3,5-difluorobiphenyl
Uniqueness
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl is unique due to its combination of a difluorobenzyl group and a tert-butyl peroxide moiety. This combination imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
569335-91-7 |
|---|---|
Formule moléculaire |
C20H30F2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-[tert-butylperoxy(difluoro)methyl]-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C20H30F2O2/c1-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)20(21,22)24-23-19(2,3)4/h11-16H,5-10H2,1-4H3 |
Clé InChI |
ARECDENHMILKME-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(OOC(C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)
![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)
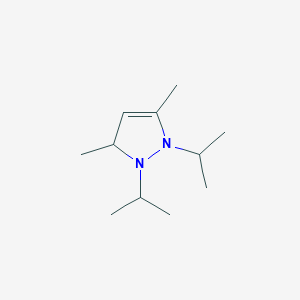
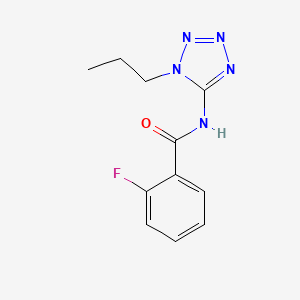
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
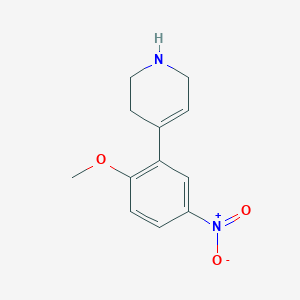
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
